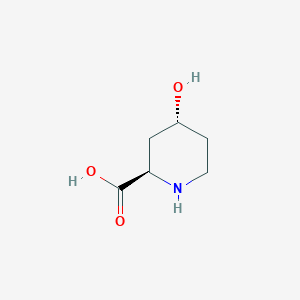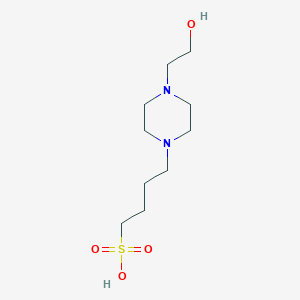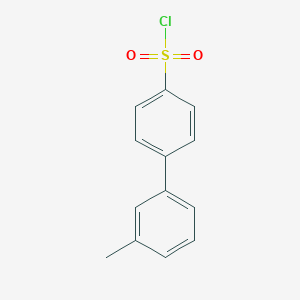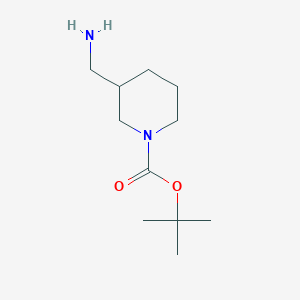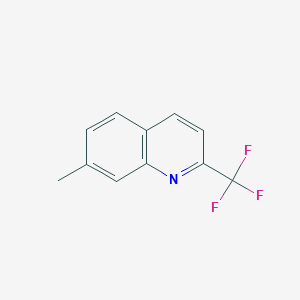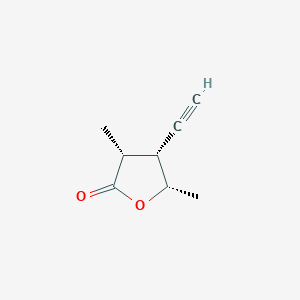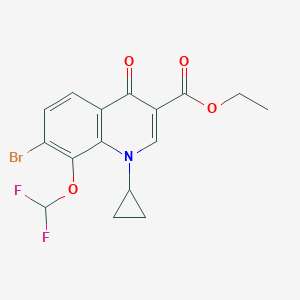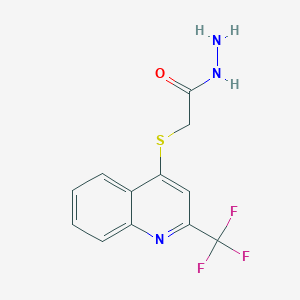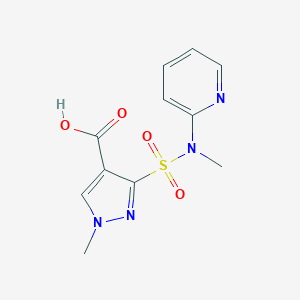
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including PDE4 and GSK-3. Inhibition of these enzymes can lead to a reduction in the levels of inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines, which may contribute to the anti-inflammatory effects of this compound.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory effects, as evidenced by its ability to reduce the levels of inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- in lab experiments is its potent biological activity. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has shown great promise as a potential therapeutic agent for a range of diseases. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, studies are needed to determine the potential side effects and safe dosage of this compound. Finally, further research is needed to explore the potential of this compound as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a multi-step process that involves the reaction of several reagents. One of the most common methods for synthesizing this compound is the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with methyl-2-pyridinylamine in the presence of a reducing agent such as tin(II) chloride. This reaction results in the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and glycogen synthase kinase 3 (GSK-3).
Propiedades
Número CAS |
178880-03-0 |
|---|---|
Nombre del producto |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- |
Fórmula molecular |
C11H12N4O4S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-8(11(16)17)10(13-14)20(18,19)15(2)9-5-3-4-6-12-9/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
QXKZBCHWJLOEFP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
SMILES canónico |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
Otros números CAS |
178880-03-0 |
Sinónimos |
1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



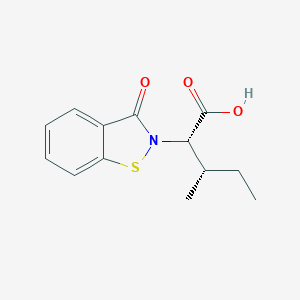
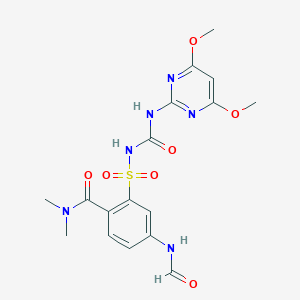
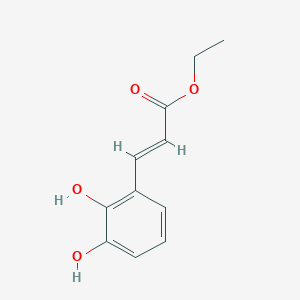
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
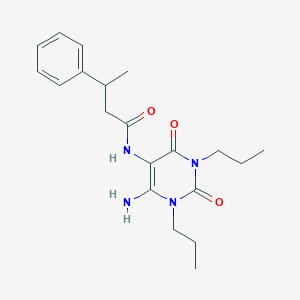
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
